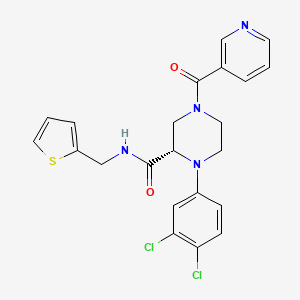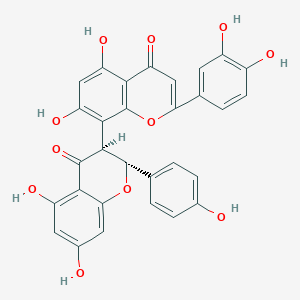
gymnochrome E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Gymnochrome E is typically isolated from marine organisms, specifically the crinoid Holopus rangii . The isolation process involves bioactivity-guided fractionation of metabolites from the crinoid . The synthetic routes and reaction conditions for this compound are not extensively documented, as it is primarily obtained through natural extraction methods .
Chemical Reactions Analysis
Gymnochrome E undergoes various chemical reactions, including oxidation and reduction . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Gymnochrome E has several scientific research applications due to its cytotoxic properties . It has been studied for its potential use in cancer treatment, as it shows significant activity against certain cancer cell lines . Additionally, this compound has been investigated for its ability to inhibit histone deacetylase-1, which is a target for cancer therapy . Its unique structure also makes it a subject of interest in the field of natural product chemistry .
Mechanism of Action
The mechanism of action of Gymnochrome E involves its interaction with cellular targets, leading to cytotoxic effects . It inhibits histone deacetylase-1, which plays a role in regulating gene expression and cell cycle progression . By inhibiting this enzyme, this compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Gymnochrome E is part of a family of phenanthroperylenequinone compounds, which includes Gymnochrome F . These compounds share similar structures and biological activities but differ in their specific substituents and degrees of cytotoxicity . This compound is unique due to its specific brominated structure, which contributes to its potent cytotoxic effects .
Similar compounds include:
This compound stands out due to its specific inhibitory activity against histone deacetylase-1 and its potent cytotoxicity .
Properties
Molecular Formula |
C36H26Br2O10 |
|---|---|
Molecular Weight |
778.4 g/mol |
IUPAC Name |
12,17-dibromo-7,9,11,18,20,22-hexahydroxy-13-[(2R)-2-hydroxypentyl]-16-[(2S)-2-hydroxypropyl]octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3(8),4(25),6,9,11,13,15,17,19,21(26),22-tridecaene-5,24-dione |
InChI |
InChI=1S/C36H26Br2O10/c1-3-4-10(40)6-12-18-17-11(5-9(2)39)31(37)35(47)29-23(17)27-25-19(13(41)7-15(43)21(25)33(29)45)20-14(42)8-16(44)22-26(20)28(27)24(18)30(34(22)46)36(48)32(12)38/h7-10,39-40,43-48H,3-6H2,1-2H3/t9-,10+/m0/s1 |
InChI Key |
PGSCEVFXDRXNMP-VHSXEESVSA-N |
Isomeric SMILES |
CCC[C@H](CC1=C2C3=C(C(=C(C4=C(C5=C6C(=C7C(=O)C=C(C8=C7C(=C2C(=C8O)C(=C1Br)O)C6=C34)O)C(=O)C=C5O)O)O)Br)C[C@H](C)O)O |
Canonical SMILES |
CCCC(CC1=C2C3=C(C(=C(C4=C(C5=C6C(=C7C(=O)C=C(C8=C7C(=C2C(=C8O)C(=C1Br)O)C6=C34)O)C(=O)C=C5O)O)O)Br)CC(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,11R)-11-(hydroxymethyl)-15-methyl-6-nitro-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione](/img/structure/B10848889.png)

![N-[2-(Diethylamino)ethyl]-2-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B10848905.png)
![5-{[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B10848906.png)

![N-[4-[6-(2-thenoylamino)-1H-benzimidazol-2-yl]phenyl]thiophene-2-carboxamide](/img/structure/B10848918.png)
![[4-(4-Methylpiperazin-1-yl)phenyl]quinolin-4-ylamine](/img/structure/B10848921.png)
![({[4-(Dimethylamino)anilino]carbonyl}amino)(4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B10848928.png)
![N-[3-(4-hydroxyanilino)-4-oxonaphthalen-1-ylidene]thiophene-2-sulfonamide](/img/structure/B10848940.png)
![3-(4-Bromophenyl)-8-(5-methylfuran-2-yl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B10848941.png)
![methyl (1S,2R,4R,7E,9R,10R,11S)-9-acetyloxy-10-[(2S,3S)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B10848958.png)
![4-chloro-N-[[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B10848964.png)
![N-[(1s,2s,4r)-2-Hydroxy-1-Isobutyl-5-({(1s)-1-[(Isopropylamino)carbonyl]-2-Methylpropyl}amino)-4-Methyl-5-Oxopentyl]-5-[methyl(Methylsulfonyl)amino]-N'-[(1r)-1-Phenylethyl]isophthalamide](/img/structure/B10848970.png)
![4-chloro-N-[(2,4-dimethylphenyl)methyl]-1-ethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B10848977.png)
